Lactobionic acid delta-lactone

Catalog No.
S602221
CAS No.
5965-65-1
M.F
C12H20O11
M. Wt
340.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactobionic acid delta-lactone

CAS Number

5965-65-1

Product Name

Lactobionic acid delta-lactone

IUPAC Name

(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one

Molecular Formula

C12H20O11

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1

InChI Key

FSICMNGKCHFHGP-AMTLMPIISA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O

Description

Lactobiono-1,5-lactone is a D-glucono-1,5-lactone.

Lactobionic acid delta-lactone is a cyclic ester derived from lactobionic acid, which itself is a disaccharide formed from the oxidation of lactose. The compound has the molecular formula C12H20O11\text{C}_{12}\text{H}_{20}\text{O}_{11} and a molecular weight of approximately 340.28 g/mol. It is characterized by its crystalline structure and is soluble in water, making it suitable for various applications in biochemistry and food sciences. Lactobionic acid delta-lactone exhibits unique properties due to its structure, which includes both a galactose and gluconic acid moiety, contributing to its biological activities and potential therapeutic uses .

, primarily involving hydrolysis to regenerate lactobionic acid. In aqueous solutions, it can revert to lactobionic acid when exposed to water, particularly under acidic or basic conditions. This reaction is significant in applications where controlled release or degradation of the compound is desired. Additionally, lactobionic acid delta-lactone can participate in esterification reactions, where it may react with alcohols to form new esters .

Lactobionic acid and its delta-lactone form have demonstrated various biological activities. They are known for their ability to bind to asialoglycoprotein receptors, facilitating cellular uptake and potentially enhancing drug delivery systems. Moreover, studies have indicated that lactobionic acid delta-lactone possesses antioxidant properties and may play a role in modulating immune responses. These characteristics make it a candidate for therapeutic applications in areas such as cancer treatment and liver disease management .

The synthesis of lactobionic acid delta-lactone typically involves the oxidation of lactose, which can be achieved through various methods including:

  • Electrolytic Oxidation: This method utilizes electrolysis in an aqueous solution of lactose with catalysts such as iodine or bromine to convert lactose into lactobionic acid and subsequently into its delta-lactone form.
  • Chemical Oxidation: Chemical oxidants can also be employed to facilitate the conversion of lactose directly into lactobionic acid before cyclization into the lactone.
  • Dehydration Processes: Following the formation of lactobionic acid, dehydration techniques with solvents like dioxane may be used to yield the delta-lactone in crystalline form .

Lactobionic acid delta-lactone has a variety of applications across different fields:

  • Food Industry: It is used as an alternative to glucono-delta-lactone in dairy products for gel formation and influencing fermentation processes.
  • Pharmaceuticals: Due to its ability to enhance drug delivery and stability, it is explored in drug formulation and targeted therapy.
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare products .

Research on the interactions of lactobionic acid delta-lactone with other biomolecules has highlighted its potential as a drug carrier. Studies indicate that it can enhance the solubility and bioavailability of poorly soluble drugs by forming complexes or micelles. Additionally, its interaction with cell surface receptors has implications for targeted drug delivery systems, particularly in oncology .

Lactobionic acid delta-lactone shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Aspects
Lactobionic AcidDisaccharide (galactose + gluconic acid)Non-cyclic; used primarily for its osmotic properties
Glucono-delta-LactoneDerived from gluconic acidMore commonly used in food applications; less soluble
Galacto-oligosaccharidesOligosaccharide structurePrebiotic properties; promotes gut health
LactuloseSynthetic disaccharide (fructose + galactose)Used primarily as a laxative; different sugar composition

Lactobionic acid delta-lactone's unique cyclic structure differentiates it from these compounds, providing distinct functional properties that are advantageous in specific applications such as drug delivery and food science .

XLogP3

-4.2

UNII

2N2BF1N08D

Dates

Modify: 2024-02-18

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